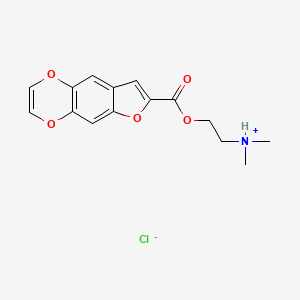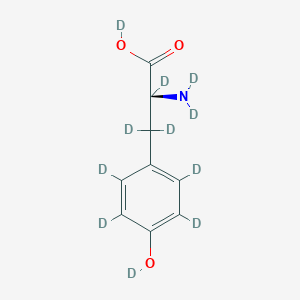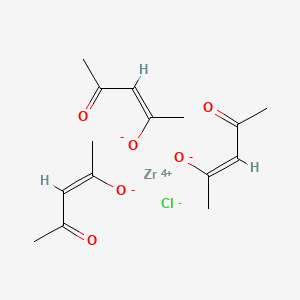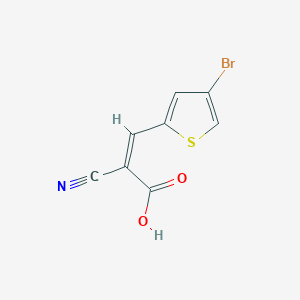
1-(Piperidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone is a synthetic organic compound that features a piperidine ring, a phenoxy group, and a boronate ester. Compounds with such structures are often used in organic synthesis, medicinal chemistry, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone typically involves the following steps:
Formation of the phenoxy intermediate: This involves the reaction of a phenol derivative with an appropriate halide under basic conditions.
Boronate ester formation: The phenoxy intermediate is then reacted with a boronic acid or boronate ester under palladium-catalyzed conditions.
Piperidine attachment: The final step involves the reaction of the boronate ester intermediate with piperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and analysis.
Análisis De Reacciones Químicas
Types of Reactions
1-(Piperidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form a boronic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(Piperidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can also form reversible covalent bonds with diols, which is useful in various chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperidin-1-yl)-2-(4-bromophenoxy)ethanone: Similar structure but with a bromine atom instead of the boronate ester.
1-(Piperidin-1-yl)-2-(4-hydroxyphenoxy)ethanone: Similar structure but with a hydroxyl group instead of the boronate ester.
Propiedades
Fórmula molecular |
C19H28BNO4 |
|---|---|
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
1-piperidin-1-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone |
InChI |
InChI=1S/C19H28BNO4/c1-18(2)19(3,4)25-20(24-18)15-8-10-16(11-9-15)23-14-17(22)21-12-6-5-7-13-21/h8-11H,5-7,12-14H2,1-4H3 |
Clave InChI |
PZBLEFBYUITUPW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)

![3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)

![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)






